(5-Bromo-1-benzofuran-2-yl)methanol

Übersicht

Beschreibung

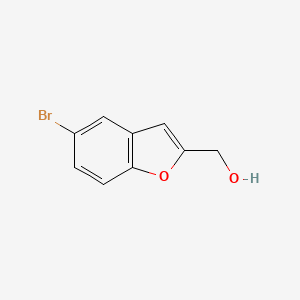

(5-Bromo-1-benzofuran-2-yl)methanol is an organic compound characterized by a benzofuran ring substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzofuran-2-yl)methanol typically involves the bromination of benzofuran followed by a hydroxymethylation reaction. One common method includes:

Bromination: Benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Hydroxymethylation: The brominated benzofuran is then reacted with formaldehyde in the presence of a base like sodium hydroxide to form the hydroxymethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.

Automated Hydroxymethylation: Employing automated systems to control the hydroxymethylation reaction, ensuring consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form (5-Bromo-1-benzofuran-2-yl)methanal.

Reduction: The compound can be reduced to (5-Bromo-1-benzofuran-2-yl)methane.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.

Major Products:

Oxidation: (5-Bromo-1-benzofuran-2-yl)methanal.

Reduction: (5-Bromo-1-benzofuran-2-yl)methane.

Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(5-Bromo-1-benzofuran-2-yl)methanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those containing benzofuran moieties. This compound's structural characteristics make it suitable for reactions such as nucleophilic substitutions and coupling reactions.

Biology

Research has indicated that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities. Its interaction with microbial enzymes can inhibit growth and proliferation.

- Anticancer Activity : The compound has demonstrated cell growth inhibitory effects on various cancer cell lines. Its mechanism involves modulation of cellular signaling pathways, particularly through interactions with serotonin receptors, which are implicated in cancer biology .

Medicine

There is ongoing exploration into the potential of this compound as a lead compound for drug development:

- Pharmacological Research : The compound's ability to bind to serotonin receptor 5-HT2A suggests its potential as an antidepressant or anxiolytic agent. Research indicates that it may enhance cognitive functions at low doses while exhibiting neurotoxic effects at higher concentrations .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be incorporated into formulations requiring specific biological activity or chemical reactivity.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Effects

Research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated significant inhibition zones in bacterial growth, suggesting its potential as a therapeutic agent against infections .

Wirkmechanismus

The mechanism of action of (5-Bromo-1-benzofuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

(5-Chloro-1-benzofuran-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.

(5-Fluoro-1-benzofuran-2-yl)methanol: Contains a fluorine atom at the 5-position.

(5-Iodo-1-benzofuran-2-yl)methanol: Features an iodine atom at the 5-position.

Uniqueness: (5-Bromo-1-benzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications.

Biologische Aktivität

(5-Bromo-1-benzofuran-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, including cancer treatment and antimicrobial therapies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzofuran ring with a hydroxymethyl group and a bromine atom at the 5-position. The presence of bromine enhances its reactivity and biological activity compared to other halogenated benzofuran derivatives, such as those containing chlorine or iodine.

Target Interactions

Benzofuran compounds, including this compound, exhibit strong biological activities through various mechanisms:

- Serotonin Receptor Modulation : This compound has been shown to bind to the serotonin receptor 5-HT2A, which is involved in mood regulation and cognition. Its interaction with this receptor can lead to modulation of downstream signaling pathways, influencing cellular functions related to neurotransmission.

- Antitumor Activity : Research indicates that this compound exhibits significant inhibitory effects on cell growth in various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting potential as an anticancer agent .

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Cell Signaling : By modulating key signaling pathways, it can affect gene expression and cellular metabolism.

- Metabolic Interactions : It interacts with various enzymes involved in metabolic processes, potentially leading to alterations in metabolic flux and levels of metabolites.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties against several pathogens. In vitro studies indicate its effectiveness against Gram-positive bacteria, showing promise for development into new antibacterial agents .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound. It has been evaluated for its ability to inhibit viral replication in laboratory settings. While specific percentage inhibition rates vary, some derivatives have shown moderate antiviral activity against viruses such as HIV .

In Vitro Studies

A series of experiments were conducted to assess the biological activity of this compound:

| Study | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Antitumor | 25 | Significant growth inhibition in cancer cell lines | |

| Antiviral | 50 | Moderate inhibition against HIV | |

| Antibacterial | 30 | Effective against Gram-positive bacteria |

These studies highlight the compound's potential across multiple therapeutic areas.

Animal Model Research

In animal models, dosage effects have been observed:

- Low Doses : Beneficial effects on neurotransmission and cognitive enhancement.

- High Doses : Potential neurotoxicity and hepatotoxicity were noted, emphasizing the need for careful dosage management in therapeutic applications.

Eigenschaften

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYWIDBNICYLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383757 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-77-8 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.